Ammonium tetraphenylborate Ammonium tetraphenylborate
Brand Name: Vulcanchem
CAS No.: 14637-34-4
VCID: VC20975241
InChI: InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1
SMILES: [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+]
Molecular Formula: C24H24BN
Molecular Weight: 337.3 g/mol

Ammonium tetraphenylborate

CAS No.: 14637-34-4

Cat. No.: VC20975241

Molecular Formula: C24H24BN

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

Ammonium tetraphenylborate - 14637-34-4

CAS No. 14637-34-4
Molecular Formula C24H24BN
Molecular Weight 337.3 g/mol
IUPAC Name azanium;tetraphenylboranuide
Standard InChI InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1
Standard InChI Key ZWFYDLYRTYMBIL-UHFFFAOYSA-O
SMILES [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+]
Canonical SMILES [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+]

Physical and Chemical Properties

Ammonium tetraphenylborate is an organic salt with well-defined physical and chemical characteristics that contribute to its utility in various applications. Its properties are summarized in the table below:

PropertyValue
Chemical FormulaC24H24BN or C24H20B- NH4
Molecular Weight337.27 g/mol
CAS Number14637-34-4
EC Number627-959-3
Physical AppearanceWhite powder, odorless
StabilityChemically stable
Melting Point220°C
SolubilitySoluble in water, alcohol, and ether
The compound features a tetraphenylborate anion where four phenyl groups are attached to a central boron atom, giving it the characteristic [BPh4]- structure. This configuration contributes to its stability and unique chemical behavior . The ammonium cation (NH4+) balances the negative charge of the tetraphenylborate anion, forming a stable salt.

Structural Characteristics

The tetraphenylborate anion contains a boron atom at its center, bonded to four phenyl rings in a tetrahedral arrangement. This structure creates a large, bulky anion with delocalized negative charge, contributing to its stability and reactivity patterns. When paired with the ammonium cation, the resulting salt exhibits properties distinct from other boron compounds .

Solubility Profile

Ammonium tetraphenylborate demonstrates good solubility in various solvents including water, alcohols, and ethers. This solubility profile enhances its versatility as a reagent in laboratory and industrial applications, allowing for reactions in different solvent systems depending on specific requirements .

Synthesis Methods

The synthesis of ammonium tetraphenylborate typically involves the reaction of ammonium salts with sodium tetraphenylborate. This section explores the synthesis routes and production methods.

Laboratory Synthesis

Sodium tetraphenylborate serves as the primary upstream product for synthesizing ammonium tetraphenylborate. The conversion process involves the metathesis reaction between sodium tetraphenylborate and an ammonium salt, which proceeds with high yield . The general reaction can be represented as:
Na[BPh4] + NH4X → NH4[BPh4] + NaX
Where X represents an anion such as chloride, bromide, or sulfate.

Alternative Synthesis Approaches

Research into tetraphenyl compounds has revealed several methods for synthesizing related compounds. For instance, the synthesis of tetraphenylammonium salts has been accomplished through intermolecular radical coupling reactions between aryl radicals and triarylammoniumyl radical cations . While this approach focuses on tetraphenylammonium rather than ammonium tetraphenylborate, the chemistry of tetraphenyl compounds provides valuable insights into potential alternative synthesis routes.

Applications in Chemistry and Industry

Ammonium tetraphenylborate finds applications across various fields due to its unique chemical properties. The compound's applications span from analytical chemistry to materials science.

Electron Donor in Materials Science

One significant application of ammonium tetraphenylborate is its use as an electron donor group. When combined with appropriate acceptor compounds, it can generate bipolar blue light-emitting materials, contributing to advancements in optoelectronic devices and display technologies .

Organic Synthesis

Ammonium tetraphenylborate serves as a valuable reagent in organic synthesis, particularly in the preparation of arylboronic acid compounds. These boronic acids are essential building blocks in various synthetic pathways, including Suzuki-Miyaura cross-coupling reactions .

Catalyst and Reagent Functions

As a reagent, ammonium tetraphenylborate facilitates the synthesis of organic compounds, particularly amines and alcohols. Additionally, it functions as a catalyst in producing various substances, including polymers and dyes, enhancing reaction efficiency and selectivity .

Metal Complex Formation

The tetraphenylborate anion can coordinate with various metal ions to form diverse metal complexes. This property makes ammonium tetraphenylborate valuable in preparing complexes of cobalt, nickel, zinc, and other metals for applications in catalysis, materials science, and structural studies .

Water Treatment Applications

A notable environmental application of tetraphenylborate compounds is the extraction of ammonium ions and amines from contaminated water. Under acidic conditions, sodium tetraphenylborate effectively removes these contaminants, presenting a method for water purification and remediation .

Research Findings and Developments

Scientific investigations into ammonium tetraphenylborate and related compounds have revealed interesting properties and potential applications.

Photoinitiation Properties

Research has identified that quaternary ammonium tetraphenylborate salts exhibit photoinitiation properties, making them valuable as photobase generators in photochemical applications. This property enables light-triggered reactions and processes for various applications in materials science and polymer chemistry .

Structural Characterization

Advanced characterization techniques, including single-crystal X-ray diffraction, have been employed to elucidate the structural details of tetraphenylborate compounds. These studies provide valuable insights into the molecular arrangement, bonding patterns, and crystal packing, contributing to a deeper understanding of structure-property relationships .

Facile Conversion Properties

Research has demonstrated the facile and reversible conversion of certain ammonium tetraphenylborate salts into amine-triphenylborane adducts. This chemical versatility opens avenues for applications in switchable materials and reversible chemical systems .

Comparison with Related Compounds

Understanding the relationship between ammonium tetraphenylborate and structurally similar compounds provides context for its chemical behavior and applications.

Tetraphenylammonium Salts

Tetraphenylammonium (Ph4N+) salts differ from ammonium tetraphenylborate in that the four phenyl groups are attached to the nitrogen atom rather than the boron. The synthesis of these compounds typically involves complex procedures such as intermolecular radical coupling reactions .

Sodium Tetraphenylborate

Sodium tetraphenylborate, a precursor in the synthesis of ammonium tetraphenylborate, shares the tetraphenylborate anion but paired with a sodium cation. This compound is widely used for the extraction of ammonium ions from water under acidic conditions, highlighting the common functional properties of tetraphenylborate salts .

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